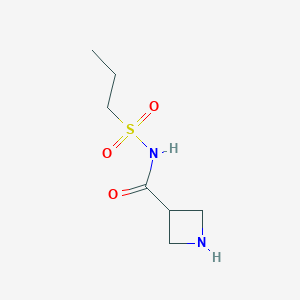
Uridylyl-(3',5')-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridylyl-(3’,5’)-uridine is a dinucleotide composed of two uridine molecules linked by a phosphodiester bond between the 3’ hydroxyl group of one uridine and the 5’ hydroxyl group of the other. This compound is significant in various biochemical processes and is often studied for its role in RNA structure and function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of uridylyl-(3’,5’)-uridine typically involves the coupling of two uridine molecules. This can be achieved through phosphoramidite chemistry, where the 5’-hydroxyl group of one uridine is activated and coupled with the 3’-hydroxyl group of another uridine in the presence of a coupling agent such as tetrazole. The reaction is usually carried out in an anhydrous solvent like acetonitrile under inert conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of uridylyl-(3’,5’)-uridine may involve large-scale phosphoramidite synthesis or enzymatic methods. Enzymatic synthesis can be more environmentally friendly and cost-effective, utilizing enzymes like nucleotidyl transferases to catalyze the formation of the phosphodiester bond.
化学反应分析
Types of Reactions: Uridylyl-(3’,5’)-uridine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes such as ribonucleases.
Oxidation and Reduction: While less common, the uridine moieties can undergo oxidation or reduction under specific conditions.
Substitution: The uridine bases can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Hydrolysis: Typically involves ribonucleases or acidic/basic conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Substitution: Requires nucleophilic reagents and appropriate catalysts.
Major Products Formed:
Hydrolysis: Produces uridine monophosphate and free uridine.
Oxidation: Can lead to the formation of uracil derivatives.
Substitution: Results in modified uridine derivatives.
科学研究应用
Uridylyl-(3’,5’)-uridine has numerous applications in scientific research:
Chemistry: Used as a model compound to study RNA structure and dynamics.
Biology: Plays a role in understanding RNA processing and function.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker for certain diseases.
Industry: Utilized in the synthesis of oligonucleotides and as a standard in analytical techniques.
作用机制
The mechanism of action of uridylyl-(3’,5’)-uridine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. It can act as a substrate for various enzymes, including ribonucleases and nucleotidyl transferases, affecting RNA stability and processing. The molecular targets include RNA polymerases and ribonucleases, which interact with the compound during RNA synthesis and degradation.
相似化合物的比较
- Uridylyl-(3’,5’)-cytidine
- Uridylyl-(3’,5’)-adenosine
- Uridylyl-(3’,5’)-guanosine
Comparison: Uridylyl-(3’,5’)-uridine is unique due to its specific uridine-uridine linkage, which can influence its interaction with enzymes and RNA molecules differently compared to other dinucleotides. For instance, uridylyl-(3’,5’)-cytidine has a cytidine instead of a second uridine, which can alter its biochemical properties and interactions.
属性
分子式 |
C18H23N4O14P |
|---|---|
分子量 |
550.4 g/mol |
IUPAC 名称 |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30) |
InChI 键 |
KXSPLNAXPMVUEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



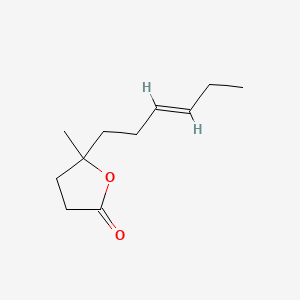
![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)
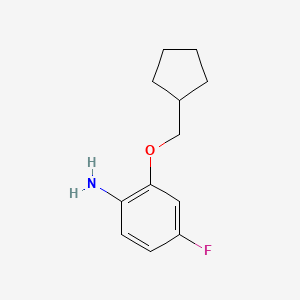

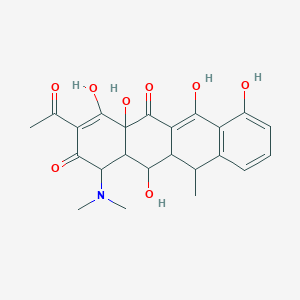
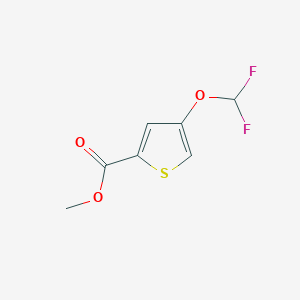
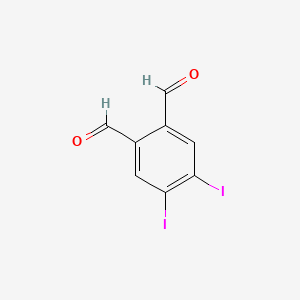
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
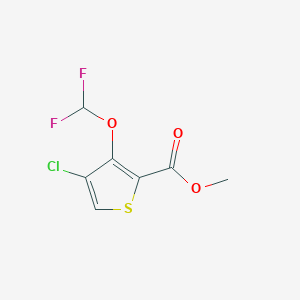
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)
